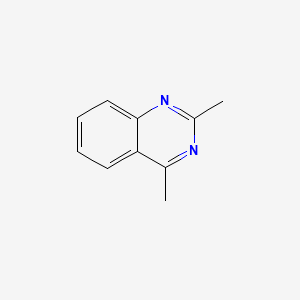

2,4-Dimethylquinazoline

説明

Significance of the Quinazoline (B50416) Scaffold in Heterocyclic Chemistry Research

The quinazoline scaffold, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a cornerstone in heterocyclic chemistry. ontosight.ai This structural motif is prized for its versatility, serving as a foundational structure for a multitude of compounds with a wide array of biological activities. researchgate.netnih.gov The adaptability of the quinazoline nucleus allows for various structural modifications, making it a prime candidate for drug discovery and development. nih.gov

Quinazoline derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities. researchgate.netnih.gov This has led to the development of several successful drugs, such as gefitinib (B1684475) (an anticancer agent) and prazosin (B1663645) (an antihypertensive). researchgate.net The continued exploration of the quinazoline scaffold is a testament to its immense therapeutic potential. nih.gov

Historical Context and Evolution of Research on 2,4-Dimethylquinazoline

Research into quinazoline derivatives has a rich history, with early studies focusing on their synthesis and basic chemical properties. Over the decades, the focus has shifted towards their potential applications, particularly in medicinal chemistry. The evolution of analytical techniques has allowed for more in-depth studies of their structure-activity relationships (SAR), providing valuable insights for the design of new therapeutic agents. nih.gov

While specific historical milestones for this compound are not extensively documented in readily available literature, its research trajectory is intrinsically linked to the broader advancements in quinazoline chemistry. The development of new synthetic methodologies has made it easier to produce a variety of quinazoline derivatives, including this compound, paving the way for more detailed investigations into their biological potential.

Current Research Landscape and Future Directions for this compound

The current research on this compound and its derivatives is vibrant and multifaceted. Scientists are actively exploring new synthetic routes to create novel analogues with enhanced biological activities. A significant area of focus is the investigation of their potential as anticancer agents. For instance, studies on 2,4-diaminoquinazoline derivatives have shown promising antitumor activities against various human cancer cell lines. researchgate.net

Future research is expected to delve deeper into the mechanisms of action of this compound derivatives. A clearer understanding of how these compounds interact with biological targets will be crucial for the rational design of more potent and selective drugs. nih.gov Furthermore, the exploration of their utility in other therapeutic areas, beyond cancer, remains a promising avenue for future investigation.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C10H10N2 |

| Molar Mass | 158.20 g/mol |

| Appearance | Varies (often a solid) |

| Melting Point | Data not readily available |

| Boiling Point | Data not readily available |

| Solubility | Generally soluble in organic solvents |

Detailed Research Findings

Recent studies have highlighted the potential of quinazoline derivatives in various fields. For example, novel quinazoline-2,4-diones have been designed and synthesized as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), showing promise as herbicides. nih.gov In the realm of medicinal chemistry, new 3-amino-2-methyl-quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antibacterial activities. sapub.org

The synthesis of 2,4-diaminoquinazolines has also been a significant area of research, with efficient routes being developed for their preparation. nih.govnih.gov These compounds have been investigated for their potential as antitumor agents, with some derivatives showing high inhibitory effects against various cancer cell lines. researchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,4-dimethylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-9-5-3-4-6-10(9)12-8(2)11-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYFFXPVIBDLOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC2=CC=CC=C12)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287112 | |

| Record name | 2,4-Dimethylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

703-63-9 | |

| Record name | 2,4-Dimethylquinazoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4 Dimethylquinazoline and Its Functionalized Derivatives

Strategies for Direct Synthesis of 2,4-Dimethylquinazoline

The direct construction of the this compound core can be achieved through several effective synthetic routes, including classical cyclocondensation reactions, modern metal-catalyzed couplings, and efficient one-pot procedures.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone in the synthesis of quinazoline (B50416) derivatives. These methods typically involve the formation of the heterocyclic ring from an appropriately substituted benzene (B151609) derivative. A common strategy for synthesizing substituted quinazolines, which can be adapted for this compound, starts from ortho-aminoacetophenone. For instance, the reaction of o-aminoacetophenone with chloroacetamide in the presence of a catalyst like phosphoric acid under reflux conditions leads to the formation of a 2-(chloromethyl)-4-methylquinazoline. This reaction proceeds through the initial formation of an amide linkage followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the quinazoline ring.

The general principle involves the reaction of a 2-aminoaryl ketone with a suitable reagent that provides the remaining two carbon atoms and one nitrogen atom of the pyrimidine (B1678525) ring. The versatility of this approach allows for the introduction of various substituents on the quinazoline core by selecting appropriately substituted starting materials.

Palladium/Copper-Catalyzed Coupling Reactions for Quinazoline Synthesis

Modern synthetic organic chemistry heavily relies on transition-metal catalysis, and the synthesis of quinazolines is no exception. Both palladium and copper catalysts have been extensively used to construct the quinazoline scaffold through various cross-coupling strategies.

Copper-Catalyzed Synthesis: Copper-catalyzed methods offer an economical and practical route to quinazoline derivatives. One notable approach involves the reaction of substituted 2-bromobenzonitriles with amidines or guanidine, using a copper(I) iodide (CuI) catalyst in combination with a ligand such as N,N'-dimethylethylenediamine (DMEDA). This reaction proceeds under relatively mild conditions and tolerates a range of functional groups. Another copper-catalyzed method utilizes the reaction between o-bromobenzylbromides and benzamidines in water, which provides access to substituted quinazolines in a single step. Copper-catalyzed dual oxidative benzylic C-H aminations have also been developed, reacting 2-aminoarylketones with methylarenes and an ammonia (B1221849) source like ammonium (B1175870) acetate.

Palladium-Catalyzed Synthesis: Palladium catalysts are renowned for their efficiency in forming carbon-nitrogen and carbon-carbon bonds. In quinazoline synthesis, palladium-catalyzed reactions often involve the N-arylation of amidines with aryl halides, followed by intramolecular cyclization. For example, a one-pot sequential approach developed by Buchwald and coworkers involves the palladium-catalyzed reaction of amidines with aryl halides, followed by base-promoted imine formation, electrocyclization, and oxidation to yield the quinazoline product. Suzuki cross-coupling reactions, catalyzed by palladium complexes like [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), are also instrumental, particularly for the derivatization of pre-formed halogenated quinazoline scaffolds. This allows for the introduction of aryl or other groups at specific positions on the quinazoline ring.

Table 1: Examples of Metal-Catalyzed Quinazoline Synthesis

| Catalyst/Ligand | Starting Materials | Key Features |

|---|---|---|

| CuI / DMEDA | 2-Bromobenzonitriles, Amidines | Economical, mild conditions, good yields. |

| Cu₂O / DMEDA | o-Bromobenzylbromides, Benzamidines | Single-step synthesis in water. |

| Pd₂(dba)₃ / DDQ | Amidines, Aryl halides | One-pot sequential N-arylation and cyclization. |

| Pd(dppf)Cl₂ | Bromo-quinazolines, Boronic acids/esters | Suzuki coupling for C-C bond formation and derivatization. |

One-Pot Synthetic Protocols

Another example is a 4-dimethylaminopyridine (B28879) (DMAP)-catalyzed one-pot synthesis of quinazoline-2,4-diones from 2-aminobenzamides and di-tert-butyl dicarbonate, which acts as a carbonyl source. While this yields a dione, it showcases the efficiency of one-pot strategies in constructing the core quinazoline structure. Similarly, multicomponent reactions, such as the condensation of an aldehyde, 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), and thiourea (B124793) using a zinc ferrite (B1171679) nanocatalyst, demonstrate an efficient and environmentally friendly one-pot route to complex quinazoline derivatives.

Synthesis of this compound Precursors and Intermediates

The functionalization of this compound often requires the preparation of specific precursors or intermediates. Key strategies include the synthesis of N-oxide derivatives and the halogenation of the quinazoline scaffold.

Preparation of N-Oxide Derivatives for Subsequent Reduction

Quinazoline N-oxides are valuable intermediates that allow for regioselective functionalization, particularly at the C2 position. The N-oxide of this compound can be synthesized in good yield through the cyclocondensation of (E)-N-(2-(1-(hydroxyimino)ethyl)phenyl)acetamide. This precursor is treated with hydroxylamine (B1172632) hydrochloride under reflux, which facilitates the cyclization and subsequent dehydrogenation to afford the aromatic N-oxide derivative with a reported yield of 75%.

The N-O bond in these derivatives is susceptible to cleavage, which can be exploited for deoxygenation to obtain the parent quinazoline. This reduction can be achieved using various reagents. Common methods include catalytic reduction or the use of low-valent phosphorus or metal reagents. For example, the deoxygenation of 4-methyl-2-phenylquinazoline (B8505305) 3-oxide has been successfully carried out using zinc powder in the presence of aqueous ammonium chloride, yielding the corresponding quinazoline. This two-step sequence of N-oxidation followed by reduction provides an alternative route to the this compound scaffold.

Table 2: Synthesis and Reduction of this compound 3-Oxide

| Step | Reaction | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| N-Oxidation | Cyclocondensation of (E)-N-(2-(1-(hydroxyimino)ethyl)phenyl)acetamide | Hydroxylamine hydrochloride, reflux | 75% | |

| Reduction | Deoxygenation of quinazoline 3-oxide | Zn, aq. NH₄Cl, THF | 71% (for an analogous compound) |

Halogenation of Quinazoline Scaffolds for Derivatization

Introducing halogen atoms onto the quinazoline ring is a critical step for further functionalization, primarily through metal-catalyzed cross-coupling reactions. Halogenated quinazolines serve as versatile building blocks for creating more complex molecules.

Chlorination of the quinazoline core can be achieved by treating quinazolinone precursors with a chlorinating agent. For example, 2,4-quinazolinedione can be converted to 2,4-dichloroquinazoline (B46505) by heating with phosphorus oxychloride, often in the presence of a base like triethylamine. This method allows for the replacement of the carbonyl oxygen atoms with chlorine atoms, which are excellent leaving groups for subsequent nucleophilic substitution or cross-coupling reactions.

Bromination can also be performed to create bromo-substituted quinazolines, which are ideal substrates for palladium-catalyzed reactions like the Suzuki, Heck, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon bonds at the halogenated positions, allowing for the introduction of a wide array of aryl, alkyl, and alkynyl substituents. The strategic halogenation of the this compound scaffold opens up a vast chemical space for the synthesis of functionalized derivatives.

Mechanistic Investigations of this compound Synthetic Pathways

Understanding the reaction mechanisms underlying the synthesis of quinazolines is crucial for optimizing reaction conditions and expanding the scope of these methods. The formation of the quinazoline ring and its subsequent functionalization involve several key mechanistic steps.

One common method for synthesizing the quinazolin-4(3H)-one core involves the condensation of a 2-aminobenzamide (B116534) with an aldehyde. Mechanistic studies on this transformation using o-iodoxybenzoic acid (IBX) as an oxidant under mechanochemical (ball-milling) conditions have been reported. beilstein-journals.org The proposed mechanism involves the initial oxidation of the aldehyde followed by condensation with the aminobenzamide and subsequent cyclization and dehydration to form the quinazoline ring. Controlling the reactivity of the reagents is critical, as some combinations can react violently under solvent-free conditions. beilstein-journals.org

Mechanistic investigations also extend to the biological activity of quinazoline derivatives. For example, studies on a 2,4-disubstituted quinazoline derivative, Sysu12d , revealed that it exerts its anticancer effects by stabilizing the G-quadruplex structure in the c-myc promoter. nih.gov This leads to a cascade of events including the downregulation of ribosomal RNA synthesis and the activation of p53, ultimately causing cancer cell apoptosis. nih.gov Such mechanistic insights into the mode of action are invaluable for the rational design of new drug candidates.

Furthermore, mechanistic studies of C-H activation reactions, often supported by density functional theory (DFT), have shed light on the role of the catalyst. nih.gov In palladium-catalyzed reactions, for instance, the in situ generation of cationic Pd(II) complexes has been shown to be crucial for enhancing the affinity between the catalyst and the substrate, thereby facilitating the critical C-H cleavage step. nih.gov

Chemical Reactivity and Transformation Studies of 2,4 Dimethylquinazoline

Reactions at the Quinazoline (B50416) Ring System

The quinazoline ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the two nitrogen atoms, which are electron-withdrawing and affect the electron density of the carbocyclic ring.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the quinazoline ring typically require the presence of good leaving groups, such as halides, at the 2- or 4-positions. In the case of 2,4-dimethylquinazoline, the methyl groups are not effective leaving groups under typical nucleophilic aromatic substitution (SNAr) conditions. The scientific literature extensively documents SNAr reactions on halo-substituted quinazolines, particularly 2,4-dichloroquinazoline (B46505), where the chlorine atoms are readily displaced by various nucleophiles. However, specific studies detailing nucleophilic substitution reactions where a methyl group is displaced in this compound are not readily found in the reviewed scientific literature.

Electrophilic Aromatic Substitution

The benzene (B151609) portion of the quinazoline ring is susceptible to electrophilic aromatic substitution. The nitrogen atoms in the heterocyclic ring are deactivating, making the carbocyclic ring less reactive towards electrophiles than benzene itself. The directing effect of the quinazoline nucleus in such reactions is complex. While electrophilic substitution reactions like nitration, halogenation, and sulfonation are known for the broader class of quinazolines, specific experimental data and detailed research findings on the electrophilic aromatic substitution of this compound are not extensively reported in the available scientific literature.

Reactivity of Methyl Groups at the 2- and 4-Positions

The methyl groups at the 2- and 4-positions of the quinazoline ring are activated due to their attachment to the electron-deficient heterocyclic system. This activation allows for a range of reactions that are not typical for methyl groups on a simple benzene ring.

Nitrosation Reactions for Aldoxime Formation

The acidic nature of the protons on the methyl groups of this compound suggests a potential for reactions with nitrosating agents. However, a thorough review of the scientific literature does not yield specific studies on the direct nitrosation of the methyl groups of this compound to form the corresponding aldoximes.

Benzoylation and Acylation Reactions

Hydrogen-Deuterium Exchange Studies

The protons of the methyl groups at the 2- and 4-positions of the quinazoline ring are expected to be sufficiently acidic to undergo hydrogen-deuterium (H-D) exchange in the presence of a deuterium (B1214612) source under appropriate conditions. Such studies would provide valuable information about the electronic environment of these methyl groups. However, specific experimental data from hydrogen-deuterium exchange studies on this compound could not be located in the reviewed scientific literature.

Ring Expansion and Rearrangement Reactions

The rigid bicyclic structure of this compound can be induced to undergo ring expansion and rearrangement reactions, leading to the formation of larger heterocyclic systems or structural isomers. These transformations are of significant interest in synthetic organic chemistry for the generation of diverse molecular scaffolds.

One notable ring expansion reaction involves the conversion of this compound derivatives into 1,4-benzodiazepines, a class of compounds with significant pharmacological applications. This transformation is often achieved through the intermediacy of quinazoline N-oxides. For instance, 2-aryl-4-methylquinazoline 3-oxides have been shown to react with dimethyl acetylenedicarboxylate (B1228247) (DMAD) to yield benzodiazepine (B76468) derivatives. The reaction is thought to proceed through the formation of a tricyclic intermediate, which then rearranges to the expanded seven-membered benzodiazepine ring. Although this specific example does not use this compound itself, the reactivity of the closely related 4-methylquinazoline (B149083) derivatives provides a strong indication of the potential for such transformations.

Rearrangement reactions of the quinazoline core have also been explored. Studies on 2,4-disubstituted quinazolines have documented rearrangements involving substituents at the C2 and C4 positions. For example, arylsulfanyl group migrations have been observed in 2,4-substituted quinazolines. More recently, the concept of a "sulfonyl group dance" has been investigated in 2,4-dichloroquinazolines. While not a direct rearrangement of the heterocyclic rings, these substituent migrations represent a form of structural rearrangement on the quinazoline scaffold. In a specific study, 2-chloro-4-sulfonylquinazolines were shown to undergo a functional group swap when treated with an azide (B81097) nucleophile, where the azide replaces the sulfonyl group at C4, and the displaced sulfinate then replaces the chloride at C2. This process is influenced by the azide-tetrazole tautomeric equilibrium.

Table 1: Examples of Ring Expansion and Rearrangement Reactions of Quinazoline Derivatives

| Starting Material | Reagent(s) | Product Type | Reaction Type |

|---|---|---|---|

| 2-Aryl-4-methylquinazoline 3-oxide | Dimethyl acetylenedicarboxylate (DMAD) | 1,4-Benzodiazepine derivative | Ring Expansion |

| 2-Chloro-4-sulfonylquinazolines | Sodium azide | 2-Azido-4-sulfonylquinazoline | Rearrangement (Functional Group Swap) |

Redox Chemistry of this compound Derivatives

The redox chemistry of this compound encompasses both oxidation and reduction reactions, which can modify the aromaticity and substitution pattern of the heterocyclic system.

Oxidation Reactions

The nitrogen atoms in the quinazoline ring can be oxidized to form N-oxides. The synthesis of this compound 3-oxide is a representative example of the oxidation of this compound. This transformation highlights the reactivity of the nitrogen at the 3-position towards oxidation.

Furthermore, the methyl groups of this compound are susceptible to oxidation. The reaction of this compound with selenium dioxide (SeO₂) provides a clear example of this. Selenium dioxide is a well-known oxidizing agent for the oxidation of allylic and benzylic C-H bonds. In the case of this compound, the methyl groups are activated by the adjacent aromatic ring system. The oxidation with selenium dioxide can lead to the formation of corresponding aldehydes or carboxylic acids, depending on the reaction conditions. The generally accepted mechanism for selenium dioxide oxidation involves an ene reaction followed by a acs.orgnih.gov-sigmatropic rearrangement.

Reduction Reactions

The quinazoline ring system can be selectively reduced to yield dihydro- and tetrahydroquinazoline (B156257) derivatives. While specific detailed studies on the reduction of this compound are not extensively documented in the provided search context, the general reactivity of quinazolines towards common reducing agents is well-established and can be inferred to apply to the dimethyl derivative.

Common reduction methods for quinazolines include:

Catalytic Hydrogenation: This method typically employs catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Catalytic hydrogenation of quinazolines can lead to the formation of 1,2,3,4-tetrahydroquinazolines. The precise product can depend on the catalyst, solvent, and reaction conditions.

Metal Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are also used for the reduction of the quinazoline nucleus. LiAlH₄ is a powerful reducing agent capable of reducing the C=N bonds in the quinazoline ring, typically yielding 1,2,3,4-tetrahydroquinazolines. Sodium borohydride is a milder reducing agent and its effectiveness can be dependent on the substrate and reaction conditions. Often, the presence of additives or specific solvent systems can enhance the reducing power of NaBH₄. The reduction of quinazolines with these hydrides generally proceeds via hydride attack on the electrophilic carbon atoms of the C=N bonds.

These reduction reactions are valuable for accessing non-aromatic quinazoline derivatives, which are important scaffolds in medicinal chemistry.

Table 2: Summary of Redox Reactions of Quinazoline Derivatives

| Reaction Type | Reagent(s) | Product(s) |

|---|---|---|

| Oxidation | m-Chloroperoxybenzoic acid (mCPBA) or other peroxy acids | This compound 3-oxide |

| Oxidation | Selenium dioxide (SeO₂) | Quinazoline-2-carbaldehyde, Quinazoline-4-carbaldehyde |

| Reduction | Catalytic Hydrogenation (e.g., Pd/C, H₂) | 2,4-Dimethyl-1,2,3,4-tetrahydroquinazoline |

| Reduction | Lithium aluminum hydride (LiAlH₄) | 2,4-Dimethyl-1,2,3,4-tetrahydroquinazoline |

| Reduction | Sodium borohydride (NaBH₄) | 2,4-Dimethyl-3,4-dihydroquinazoline or 2,4-Dimethyl-1,2,3,4-tetrahydroquinazoline |

Biological and Pharmacological Investigations of 2,4 Dimethylquinazoline Derivatives

Antimicrobial Efficacy Studies

Derivatives of 2,4-dimethylquinazoline have been investigated for their ability to combat various microbial pathogens, demonstrating notable antibacterial and antifungal properties. researchgate.net

Substituted quinazoline (B50416) derivatives have demonstrated significant efficacy against multi-drug resistant bacteria. A series of N2,N4-disubstituted quinazoline-2,4-diamines, which can be considered derivatives of the core this compound structure, have shown potent in vitro and in vivo antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

Further studies extended to Gram-negative pathogens revealed that optimized N2,N4-disubstituted quinazoline-2,4-diamines are highly effective against multidrug-resistant strains of Acinetobacter baumannii. nih.govnih.gov The introduction of a halide or an alkyl substituent at the 6-position of the quinazoline ring resulted in compounds with potent antibacterial activity, exhibiting minimum inhibitory concentrations (MICs) as low as 0.5 µM. nih.govnih.gov These compounds were also found to be bactericidal and possessed antibiofilm capabilities, eradicating 90% of cells within a biofilm at concentrations near their MICs. nih.govnih.gov

Notably, serial passage assays indicated a limited potential for the development of resistance to these quinazoline derivatives by A. baumannii (a 4-fold increase in MIC) when compared to existing folic acid synthesis inhibitors like trimethoprim (B1683648) (a 64-fold increase) and sulfamethoxazole (B1682508) (a 128-fold increase). nih.govnih.gov One lead agent from this series demonstrated superior efficacy over tigecycline (B611373) in a murine model of A. baumannii infection, with a 90% survival rate compared to 66% for tigecycline, even at a lower dose. nih.govnih.gov

A specific derivative, 6-chloro-2,4-dimethylquinazoline (B11903543), has been noted for its antimicrobial properties, with related compounds showing significant antibacterial activity against resistant bacterial strains.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound Class | Bacterial Strain | Key Findings |

|---|---|---|

| N2,N4-disubstituted quinazoline-2,4-diamines | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent in vitro and in vivo activity. nih.govnih.gov |

| N2,N4-disubstituted quinazoline-2,4-diamines | Multidrug-resistant Acinetobacter baumannii | MICs as low as 0.5 µM; bactericidal and antibiofilm activity. nih.govnih.gov |

The antifungal potential of quinazoline derivatives has also been a subject of investigation. ijpsdronline.com Synthesized quinazoline derivatives have been screened for their activity against fungal strains such as Aspergillus niger and Candida albicans. ijpsdronline.comresearchgate.net

In one study, various substituted quinazoline derivatives were evaluated, and all were found to possess antifungal properties. ijpsdronline.com The compounds 6-chloro-2,4-dimethylquinazoline and another derivative (3b2) showed good inhibition of growth against both Aspergillus niger and Candida albicans. ijpsdronline.com This highlights the potential of the this compound scaffold in the development of new antifungal agents. researchgate.netijpsdronline.com

Table 2: Antifungal Activity of this compound Derivatives

| Compound | Fungal Strain | Activity |

|---|---|---|

| 6-chloro-2,4-dimethylquinazoline | Aspergillus niger, Candida albicans | Good inhibition of growth. ijpsdronline.com |

Antileishmanial Activity Profiling

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. Several studies have highlighted the promise of this compound derivatives as antileishmanial agents. acs.org

A series of N2,N4-disubstituted quinazoline-2,4-diamines have been synthesized and tested against intracellular amastigotes of Leishmania donovani and Leishmania amazonensis. acs.org These studies identified quinazolines with 50% effective concentration (EC50) values in the high nanomolar to single-digit micromolar range. acs.org The testing was conducted using murine peritoneal macrophages as host cells to ensure that the compounds could penetrate the infected cells. nih.gov

For instance, one of the most potent compounds, an N2-benzyl-N4-methylquinazoline-2,4-diamine (compound 15), displayed an EC50 of 150 nM against L. donovani. acs.org Generally, N2-benzyl derivatives were more potent than their N4-benzyl counterparts against L. donovani. acs.org Another study on 2,4-diaminoquinazoline analogs of folate reported remarkably high activity against Leishmania major in human macrophages, with 50% effective doses in the picogram per milliliter range. nih.gov

Table 3: In Vitro Antileishmanial Activity of this compound Derivatives

| Compound Series | Leishmania Species | Host Cell | Potency (EC50) |

|---|---|---|---|

| N2,N4-disubstituted quinazoline-2,4-diamines | L. donovani, L. amazonensis | Murine peritoneal macrophages | High nanomolar to single-digit micromolar range. acs.org |

The promising in vitro results prompted in vivo efficacy studies in murine models of visceral leishmaniasis. acs.orgusf.edu A quinazoline derivative (compound 23) from a series of N2,N4-disubstituted quinazoline-2,4-diamines was shown to reduce liver parasitemia by 37% when administered intraperitoneally at a dose of 15 mg/kg/day for 5 consecutive days. acs.orgnih.gov

In a separate study, two other 2,4-disubstituted quinazoline derivatives (compounds 2.6 and 2.31) were tested in a murine model of visceral leishmaniasis. usf.edu At the same dosage regimen of 15 mg/kg/day for 5 days via the intraperitoneal route, they resulted in a reduction of liver parasitemia by 12% and 24%, respectively. usf.edu These findings underscore the potential of this class of compounds for the development of new antileishmanial drugs. acs.orgusf.edu

Table 4: In Vivo Antileishmanial Activity of this compound Derivatives in Murine Models

| Compound | Leishmaniasis Model | Dosing Regimen | Efficacy (Reduction in Liver Parasitemia) |

|---|---|---|---|

| Quinazoline 23 | Visceral leishmaniasis | 15 mg/kg/day for 5 days (i.p.) | 37%. acs.orgnih.gov |

| Quinazoline 2.6 | Visceral leishmaniasis | 15 mg/kg/day for 5 days (i.p.) | 12%. usf.edu |

Mechanisms of Action Elucidation

The mechanisms through which this compound derivatives exert their biological effects are multifaceted and appear to depend on the specific substitutions on the quinazoline core.

For their antibacterial activity, N2,N4-disubstituted quinazoline-2,4-diamines have been reported to act as dihydrofolate reductase (DHFR) inhibitors. nih.govnih.gov DHFR is a crucial enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids, and its inhibition disrupts bacterial growth. nih.govnih.govnih.gov

In the context of antileishmanial activity, the inhibition of folate utilization has also been proposed as a mechanism. nih.gov The folate pathway is a key target in parasites, and enzymes like dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1) are vital for parasite survival. nih.gov It has been suggested that the antileishmanial action of some quinazoline derivatives is not solely due to DHFR inhibition but may involve a broader impact on folate metabolism. nih.gov

Another proposed mechanism for certain quinazoline derivatives is the inhibition of serine/threonine kinases, which are critical for bacterial survival and proliferation. For some antitrypanosomatid quinazolines, the mechanism may also involve the induction of nitric oxide (NO) and reactive oxygen species (ROS), leading to oxidative stress within the parasite. nih.gov

Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a crucial enzyme in the biosynthesis of essential cellular components, making it a significant target for therapeutic agents in diseases like cancer and bacterial infections. nih.govrjraap.com The enzyme catalyzes the reduction of dihydrofolate (FH2) to tetrahydrofolate (FH4) using NADPH as a cofactor. nih.gov Inhibition of DHFR leads to the depletion of reduced folates, which in turn disrupts the synthesis of DNA and RNA, ultimately causing cell death. nih.gov

Within the broader class of quinazoline compounds, 6-substituted 2,4-diaminoquinazolines have been identified as potent inhibitors of DHFR and have demonstrated effectiveness as growth inhibitors of bacterial cells. molaid.com While many potent DHFR inhibitors are based on the 2,4-diamino pyrimidine (B1678525) motif, the quinazoline scaffold, particularly 2,4-diaminoquinazolines, has also been explored for this activity. rjraap.comitg.be These compounds are structurally related to this compound, sharing the core quinazoline ring system with substitutions at the 2 and 4 positions. Research into soft drug analogues of DHFR inhibitors has involved creating derivatives designed to retain the essential pharmacophore while incorporating features that allow for controlled metabolism, although some of these efforts have resulted in compounds with half-lives similar to existing drugs like methotrexate. diva-portal.org

Identification of Other Potential Protein Targets

Beyond DHFR, derivatives of the quinazoline scaffold have been investigated for their interaction with a variety of other protein targets. The versatility of the quinazoline ring makes it a "privileged scaffold" in medicinal chemistry, capable of interacting with numerous biological molecules. uniroma1.itekb.eg

Research has identified several other potential protein targets for quinazoline derivatives:

Kinases: The quinazoline structure serves as a common scaffold for kinase inhibitors. Modifications, such as halogen substitutions, can enhance selectivity and efficacy against specific kinases involved in cancer progression.

Lysine-Specific Demethylase 1 (LSD1/KDM1A): Certain quinazoline analogues have been identified as inhibitors of LSD1, an enzyme involved in epigenetic regulation, with some compounds showing pan-histone demethylase inhibitory activity. uniroma1.ituniroma1.it

4-Hydroxyphenylpyruvate Dioxygenase (HPPD): Novel pyrazole-quinazoline-2,4-dione hybrids have been designed and synthesized as potent inhibitors of HPPD, a key target for herbicides. nih.gov One such compound, 3-(2-chlorophenyl)-6-(5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbonyl)-1,5-dimethylquinazoline-2,4(1H,3H)-dione (9bj) , showed significantly higher potency than existing herbicides. nih.gov The crystal structure of this inhibitor bound to the enzyme revealed key interactions, including chelation with a metal ion and π-π stacking with phenylalanine residues. nih.gov

Poly (ADP-ribose) glycohydrolase (PARG): 2,4-dioxo-quinazoline derivatives have been developed as inhibitors of PARG, an enzyme implicated in proliferative disorders like cancer. google.com

Table 1: Potential Protein Targets of Quinazoline Derivatives

| Protein Target | Derivative Class | Therapeutic Area | Key Findings | Reference |

|---|---|---|---|---|

| Dihydrofolate Reductase (DHFR) | 2,4-Diaminoquinazolines | Antimicrobial | Effective growth inhibitors of bacterial cells. | molaid.com |

| Tyrosine Kinases | Halogenated Quinazolines | Anticancer | Halogen substitution enhances efficacy and selectivity. | |

| Lysine-Specific Demethylase 1 (LSD1/KDM1A) | Quinazoline Analogues | Anticancer | Identified as novel inhibitors with pan-demethylase activity. | uniroma1.ituniroma1.it |

| 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Pyrazole-Quinazoline-2,4-diones | Herbicidal | Compound 9bj showed an IC50 value of 84 nM, significantly more potent than commercial herbicides. | nih.gov |

| Poly (ADP-ribose) glycohydrolase (PARG) | 2,4-Dioxo-quinazolines | Anticancer | Compounds demonstrate IC50 values of 1 μM or less. | google.com |

Pro-drug Mechanisms and Dioxygenase Involvement

There is evidence to suggest that some quinazoline derivatives may function as pro-drugs, requiring metabolic activation to exert their biological effect. A notable example comes from studies of diaminoquinazolines (DAQs) as anti-tubercular agents. researchgate.net Research into resistance mechanisms in Mycobacterium tuberculosis against a DAQ series revealed that resistance was associated with mutations in a gene designated Rv3161c. researchgate.net This gene is predicted to encode a dioxygenase, leading to the hypothesis that the DAQ compounds may act as pro-drugs that are activated by this specific enzyme. researchgate.net

Separately, in the field of agrochemicals, derivatives of quinazoline-2,4-dione have been extensively studied as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govnih.gov While these compounds are direct inhibitors rather than pro-drugs activated by the dioxygenase, this line of research underscores the significant interaction between the quinazoline scaffold and dioxygenase enzymes. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The biological activity and physicochemical properties of quinazoline derivatives are highly dependent on their substitution patterns. Numerous Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies have been conducted to optimize these compounds for various applications. nih.gov

Key findings from SAR and SPR studies on 2,4-disubstituted quinazolines include:

Substitutions at the 2- and 4-positions: In a series of N²,N⁴-disubstituted quinazoline-2,4-diamines tested for antileishmanial activity, substitutions at these positions were critical. nih.govacs.org For instance, comparing N²-benzyl and N⁴-benzyl derivatives revealed that the N²-benzyl substitution was more favorable for activity against Leishmania donovani. acs.orgacs.org

Substitutions on the Benzenoid Ring: The introduction of substituents on the fused benzene (B151609) ring of the quinazoline core also modulates activity. An 8-methoxy substituted quinazoline showed slightly improved potency in one study. acs.org In contrast, substitutions with chloride or methyl groups at the 5-, 6-, or 7-positions often resulted in significantly lower cytotoxicity to mammalian cells, improving the selectivity index. acs.org

Halogen and Alkyl Groups: General SAR analysis indicates that the presence of halogens (like chlorine) at specific positions can increase biological efficacy. Methyl groups, such as those in this compound, are noted to enhance solubility and bioavailability.

Physicochemical Properties: SPR studies focusing on properties like the distribution coefficient (log D), aqueous solubility, and permeability are crucial for assessing drug-like potential. nih.gov For example, a significant decrease in the permeability of one quinazoline derivative from neutral to acidic pH was suggested to contribute to slowed gastrointestinal absorption. acs.org

Table 2: Summary of Structure-Activity/Property Relationship (SAR/SPR) Findings

| Modification Site | Substituent Type | Observed Effect | Target/Application | Reference |

|---|---|---|---|---|

| 2- and 4-positions | N²-benzyl vs. N⁴-benzyl | N²-benzyl substitution is more favorable for activity. | Antileishmanial | acs.orgacs.org |

| Benzenoid Ring (Position 8) | Methoxy group | Marginally more potent activity. | Antileishmanial | acs.org |

| Benzenoid Ring (Positions 5, 6, 7) | Chloride or Methyl groups | Significantly less toxic to mammalian cells, improving selectivity. | Antileishmanial | acs.org |

| General | Halogen atoms | Increases biological efficacy. | Kinase Inhibition | |

| General | Methyl groups | Enhances solubility and bioavailability. | General Biological Activity | |

| General | Various | Permeability changes with pH can affect absorption kinetics. | Drug Development | acs.org |

Pharmacological Properties Beyond Antimicrobial Effects (General Scope)

The quinazoline scaffold is associated with a wide spectrum of pharmacological activities extending beyond antimicrobial applications. ekb.egontosight.aiyok.gov.tr

Anticancer Activity: Quinazoline derivatives are well-known for their anticancer properties, often acting as kinase inhibitors to target signaling pathways involved in cancer progression. ekb.eg

Anti-inflammatory Effects: Various novel quinazoline derivatives have been synthesized and evaluated for anti-inflammatory activity. ekb.egresearchgate.net

Antileishmanial Activity: A series of N²,N⁴-disubstituted quinazoline-2,4-diamines have been synthesized and tested against Leishmania donovani and L. amazonensis, with some compounds showing potent activity in the nanomolar range. nih.govacs.org

Herbicidal Activity: As noted previously, quinazoline-2,4-dione derivatives are potent inhibitors of the HPPD enzyme, making them effective herbicides. nih.govnih.gov Some of these compounds displayed strong, broad-spectrum herbicidal activity at low application rates while showing good safety for crops like maize and wheat. nih.gov

Anti-aggregation Agents: Isomeric 2,4-diaminoquinazoline (DAQ) derivatives have been evaluated for their ability to inhibit the aggregation of β-amyloid (Aβ) peptides, which is relevant to Alzheimer's disease. nih.gov One derivative with a 4-bromobenzyl substituent was identified as a highly potent inhibitor of Aβ40 aggregation, significantly more so than the reference agent curcumin. nih.gov

Insect Pheromone: In an agricultural context, 1,3-dimethylquinazoline-2,4-dione has been identified as a sex pheromone for the chafer beetle Phyllopertha diversa, indicating its potential for use in pest management. klyuniv.ac.in

Insect Attractant: this compound itself, along with 4-methylquinazoline (B149083), has been identified in the feces of the hematophagous bug Triatoma infestans. mdpi.com Behavioral studies showed that a mixture of these two compounds was attractive to certain life stages of the insect, suggesting a role in chemical communication and potential use in monitoring and control strategies for this vector of Chagas disease. mdpi.com

Advanced Analytical and Spectroscopic Characterization of 2,4 Dimethylquinazoline and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of quinazoline (B50416) derivatives. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR experiments, the precise arrangement of atoms within the molecule can be established.

Proton Nuclear Magnetic Resonance (¹H-NMR) Applications in Structural Assignment

Proton NMR (¹H-NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule, as well as their neighboring environments. For 2,4-dimethylquinazoline, the ¹H-NMR spectrum provides characteristic signals for the methyl groups and the aromatic protons on the benzene (B151609) ring.

In a typical ¹H-NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the two methyl groups at positions 2 and 4 exhibit distinct singlet peaks. rsc.org For instance, in one study, these were observed at approximately 2.83 ppm and 2.89 ppm. rsc.org The aromatic protons on the benzene ring (H-5, H-6, H-7, and H-8) typically appear as a complex multiplet in the downfield region, generally between 7.0 and 8.5 ppm. rsc.orgscispace.com The specific chemical shifts and coupling patterns of these aromatic protons are crucial for confirming the substitution pattern on the quinazoline core. For example, the ¹H-NMR spectrum of 6-bromo-2,4-dimethylquinazoline (B8590102) shows a doublet for H-5 at 8.20 ppm, a doublet of doublets for H-7 at 7.90 ppm, and a doublet for H-8 at 7.80 ppm, clearly indicating the positions of the remaining protons relative to the bromine substituent. rsc.org

The chemical shifts in ¹H-NMR are influenced by the electronic environment of the protons. Electron-donating or withdrawing groups on the quinazoline ring system can cause shifts in the proton signals, providing further structural information. mdpi.comnih.gov

Table 1: Representative ¹H-NMR Data for this compound and Analogs in CDCl₃

| Compound | Chemical Shift (δ) in ppm |

| This compound | Aromatic H: ~7.0-8.5 (m)CH₃ at C4: ~2.89 (s)CH₃ at C2: ~2.83 (s) |

| 6-Bromo-2,4-dimethylquinazoline rsc.org | 8.20 (d, J = 2.1 Hz, 1H, H-5)7.90 (dd, J = 8.9, 2.1 Hz, 1H, H-7)7.80 (d, J = 8.9 Hz, 1H, H-8)2.89 (s, 3H, C4-CH₃)2.83 (s, 3H, C2-CH₃) |

| 6-Isobutyl-2,4-dimethylquinazoline scispace.com | 7.66 (dd, J = 9.02, 1.40 Hz, 1H, H-7)Aromatic H: Multiplets2.87 (s, 3H, C2-CH₃)2.81 (s, 3H, C4-CH₃)2.66 (d, J = 7.04 Hz, 2H, CH₂)1.89-2.08 (m, 1H, CH)0.93 (d, J = 6.60 Hz, 6H, 2xCH₃) |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. s = singlet, d = doublet, dd = doublet of doublets, m = multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Framework Elucidation

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of a molecule. savemyexams.com Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C-NMR spectrum. savemyexams.comazooptics.com

The quaternary carbons of the quinazoline ring, C-2, C-4, C-4a, and C-8a, typically appear at lower field strengths (higher ppm values) compared to the protonated carbons. For 6-bromo-2,4-dimethylquinazoline, the ¹³C-NMR spectrum shows signals for the quaternary carbons at δ 167.48, 164.28, 148.87, and 120.33 ppm. rsc.org The protonated aromatic carbons (C-5, C-6, C-7, C-8) and the methyl carbons appear at higher field strengths. rsc.org The chemical shifts of the carbon atoms are sensitive to the electronic effects of substituents, making ¹³C-NMR a powerful tool for confirming the structure of substituted quinazoline analogs. clockss.orgtsijournals.com

Table 2: Representative ¹³C-NMR Data for this compound and Analogs in CDCl₃

| Compound | Chemical Shift (δ) in ppm |

| This compound | Quaternary C: ~120-170Aromatic CH: ~121-138CH₃: ~21-27 |

| 6-Bromo-2,4-dimethylquinazoline rsc.org | 167.48, 164.28, 148.87, 137.26, 130.37, 127.56, 123.54, 120.33, 26.66, 21.94 |

| 6-Isobutyl-2,4-dimethylquinazoline scispace.com | 169.92 (C2), 162.55 (C8a), 149.54 (C4), 132.72 (C4a), 127.77 (C8), 125.81 (C5), 124.35 (C7), 121.46 (C6), 43.60 (CH₂), 29.90 (CH), 27.09 (2-CH₃), 23.34 (iBu-CH₃) |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

For more complex quinazoline analogs, or when unambiguous assignment of all proton and carbon signals is required, advanced NMR techniques such as 2D NMR are employed. ipb.pt Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between coupled protons and between protons and their directly attached carbons, respectively.

HMBC (Heteronuclear Multiple Bond Correlation) is particularly useful for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular structure and assigning quaternary carbons. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of atoms. mdpi.comacs.org In the context of quinazoline derivatives, NOESY experiments can be used to confirm the regioselectivity of substitution by observing through-space interactions between protons on different parts of the molecule. mdpi.comnih.gov For instance, a NOESY experiment could confirm the proximity of a substituent's protons to a specific proton on the quinazoline core, such as H-5 or H-8. mdpi.com Such experiments have been crucial in revising previously misassigned structures of related heterocyclic systems. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. orientjchem.org For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of its molecular formula (C₁₀H₁₀N₂).

In addition to providing the molecular weight, mass spectrometry can also reveal information about the structure of the molecule through analysis of its fragmentation pattern. bioone.orgicm.edu.pl When a molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragments. The pattern of these fragments can be used to deduce the structure of the original molecule. For quinazoline derivatives, common fragmentation pathways may involve the loss of substituents or cleavage of the heterocyclic ring. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. acs.org Quinazoline derivatives exhibit characteristic IR absorption bands that correspond to the vibrations of specific bonds within the molecule. nih.govscienceworldjournal.org

The aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the quinazoline ring system give rise to strong absorptions in the 1635-1475 cm⁻¹ range. nih.gov The C-H in-plane and out-of-plane bending vibrations are observed at lower wavenumbers, typically between 1290-1010 cm⁻¹ and 1000-700 cm⁻¹, respectively. nih.gov The presence and position of these bands can confirm the presence of the quinazoline core and provide clues about the substitution pattern. For example, the out-of-plane C-H bending bands can sometimes be used to infer the substitution pattern on the benzene ring.

Table 3: General IR Absorption Bands for Quinazoline Derivatives nih.gov

| Wavenumber Range (cm⁻¹) | Vibration Type |

| 3000 - 3100 | Aromatic C-H stretch |

| 1635 - 1610 | C=N / C=C stretch |

| 1580 - 1565 | C=N / C=C stretch |

| 1520 - 1475 | C=N / C=C stretch |

| 1290 - 1010 | C-H in-plane deformation |

| 1000 - 700 | C-H out-of-plane deformation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. orientjchem.org The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy orbital. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule.

Quinazoline and its derivatives are aromatic and exhibit characteristic UV absorption spectra due to π → π* and n → π* electronic transitions. sapub.org The π → π* transitions are typically more intense and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, are less intense and occur at longer wavelengths. sapub.org The position and intensity of the absorption bands can be influenced by the presence of substituents on the quinazoline ring. Auxochromic groups (electron-donating or withdrawing groups) can cause a shift in the λmax to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. This makes UV-Vis spectroscopy a useful tool for studying the electronic properties of this compound and its analogs and for monitoring reactions involving these compounds. scienceworldjournal.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure, properties, and potential applications of a compound. While the specific crystal structure of this compound is not extensively reported in publicly available literature, numerous crystallographic studies have been conducted on its structural analogs. These studies offer valuable insights into the conformational preferences and non-covalent interactions that govern the solid-state packing of the quinazoline framework.

The crystallographic data for these analogs consistently highlight the planarity of the quinazoline ring system and the importance of hydrogen bonding and π–π stacking in dictating the supramolecular architecture.

Crystallographic Data for 3,8-Dimethylquinazoline-2,4(1H,3H)-dione nih.gov

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.3604 (17) Å |

| b | 4.8599 (10) Å |

| c | 22.288 (5) Å |

| β | 92.09 (3)° |

| Volume | 905.0 (3) ų |

| Z | 4 |

| Temperature | 295 K |

| Radiation | Mo Kα |

| Intermolecular Interactions | N—H⋯O hydrogen bonds, π–π stacking |

Selected Intermolecular Interaction Data for 3,8-Dimethylquinazoline-2,4(1H,3H)-dione nih.gov

| Interaction Type | Description | Distance |

| π–π stacking | Centroid–centroid distance between benzene and pyrimidine (B1678525) rings of adjacent molecules | 3.602 (1) Å |

| Hydrogen Bonding | Molecules are linked into inversion dimers by pairs of N—H⋯O hydrogen bonds. | - |

Computational and Theoretical Studies on 2,4 Dimethylquinazoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties and predicting the reactivity of 2,4-dimethylquinazoline. By solving approximations of the Schrödinger equation, these methods can determine molecular orbital energies, charge distributions, and various reactivity descriptors.

Detailed research findings on quinazoline (B50416) derivatives reveal that substituents significantly influence their electronic characteristics. For instance, DFT calculations on structurally related quinazolinone derivatives using the B3LYP functional and a 6-311++G(d,p) basis set have been performed to explore these effects. ufms.brresearchgate.net Such studies typically analyze the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. frontiersin.org

For this compound, the methyl groups at positions 2 and 4 are expected to act as electron-donating groups, which would raise the HOMO energy level and potentially increase the molecule's reactivity towards electrophiles compared to the unsubstituted quinazoline. The pyrimidine (B1678525) ring in quinazoline is inherently electron-deficient, making it resistant to electrophilic substitution, which tends to occur on the benzene (B151609) ring at positions 8 and 6. wikipedia.orgnih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. They visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In quinazoline derivatives, the nitrogen atoms are typically the most electron-rich centers, representing likely sites for protonation and hydrogen bonding. ufms.brresearchgate.net

| Parameter | Description | Typical Calculated Value (eV) for a Quinazoline Derivative |

|---|---|---|

| EHOMO | Highest Occupied Molecular Orbital Energy | -5.20 to -5.80 mdpi.com |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.65 to -2.25 mdpi.com |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 3.20 to 4.05 mdpi.com |

| Ionization Potential (I) | -EHOMO | ~6.5 ufms.br |

| Electron Affinity (A) | -ELUMO | ~1.5 ufms.br |

| Absolute Hardness (η) | (I - A) / 2 | ~2.5 acs.org |

| Electronegativity (χ) | (I + A) / 2 | ~4.0 acs.org |

| Electrophilicity Index (ω) | χ2 / (2η) | ~3.2 acs.org |

This table presents representative data from DFT calculations on various quinazoline derivatives to illustrate the typical range of values for these quantum chemical parameters.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's conformational flexibility and its interactions with its environment, such as solvent molecules or a biological receptor.

For a relatively rigid molecule like this compound, MD simulations can reveal the rotational dynamics of the two methyl groups and the subtle fluctuations of the quinazoline ring system. More importantly, MD simulations are used to explore how the molecule interacts with other molecules. For instance, simulations can model the stability of this compound within the binding site of a protein, providing insights into the dynamic nature of these interactions over a specific timescale, often in the nanosecond range. abap.co.intandfonline.com

Studies on various quinazoline derivatives complexed with biological targets like Epidermal Growth Factor Receptor (EGFR) or DNA gyrase have utilized MD simulations to assess the stability of the ligand-protein complex. frontiersin.orgabap.co.inresearchgate.net Key analyses in these simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and remains stable. For quinazoline derivatives complexed with target proteins, RMSD values typically stabilize within a range of 1.5 to 3.0 Å. abap.co.in

Root Mean Square Fluctuation (RMSF): This metric indicates the fluctuation of individual amino acid residues or parts of the ligand. It helps identify which regions of the protein are flexible and which are stable upon ligand binding.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the receptor throughout the simulation, revealing the most persistent and important hydrogen bonding interactions for binding stability.

While a specific MD simulation focused solely on the conformational analysis of this compound was not found in the provided search results, the principles from studies on its derivatives are directly applicable. An MD simulation of this compound in a solvent like water would elucidate its solvation properties and the dynamics of its methyl group rotations.

| Simulation Parameter | Purpose in Studying Ligand-Target Complexes | Typical Observation for Quinazoline Derivatives |

|---|---|---|

| Simulation Time | To ensure the system reaches equilibrium and to observe relevant motions. | 40-200 ns frontiersin.orgjapsonline.com |

| RMSD of Protein | Assesses the overall stability of the protein structure with the ligand bound. | Stabilizes around 2.0 - 3.0 Å abap.co.in |

| RMSD of Ligand | Assesses the stability of the ligand's position and conformation in the binding site. | Stabilizes around 1.0 - 2.5 Å abap.co.in |

| Hydrogen Bonds | Identifies key donor-acceptor interactions that stabilize the complex. | Stable hydrogen bonds observed with key active site residues (e.g., with backbone or side-chain atoms of amino acids). researchgate.net |

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. derpharmachemica.com It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target recognition. The quinazoline scaffold is a common feature in many kinase inhibitors, and numerous docking studies have been performed on its derivatives, particularly against the Epidermal Growth Factor Receptor (EGFR) kinase domain. frontiersin.orgnih.govnih.gov

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, would be built and its energy minimized. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each "pose" based on a scoring function that estimates the binding affinity.

Docking studies of various 4-anilinoquinazoline (B1210976) derivatives against EGFR (PDB code: 1M17) reveal a conserved binding mode. derpharmachemica.comnih.gov The quinazoline nitrogen atom N1 typically forms a crucial hydrogen bond with the backbone NH of a methionine residue in the hinge region of the kinase. The rest of the molecule extends into the ATP-binding pocket, where other substituents can form additional hydrophobic and van der Waals interactions. For this compound, the methyl group at C4 would likely be oriented towards a hydrophobic pocket. The C2-methyl group would also contribute to hydrophobic interactions.

The output of a docking study includes a docking score, which is a numerical value representing the predicted binding free energy (in kcal/mol), and a detailed view of the interactions.

| Target Protein | PDB Code | Docked Ligand Class | Key Interacting Residues | Typical Docking Score (kcal/mol) |

|---|---|---|---|---|

| EGFR Kinase | 1M17 | Substituted Quinazolines | Met793 (H-bond), Leu718, Val726, Ala743, Leu844 (hydrophobic) nih.govnih.gov | -6.0 to -9.0 nih.gov |

| GABAa Receptor | 4COF | Quinazolin-4(3H)-ones | Arg114, Phe159, Tyr209 (H-bond and hydrophobic) | -7.1 to -9.3 ijpsdronline.com |

| Staphylococcus aureus Sortase A | 1T2W | Quinazolin-4(3H)-ones | Arg197, Ser116, Ala92 (H-bond) nih.gov | -7.5 to -8.5 nih.gov |

| Dihydrofolate Reductase (DHFR) | 1DLS | Iodinated Quinazolinones | Ile7, Phe34, Arg70 (hydrophobic and H-bond) | -6.8 to -8.1 nih.gov |

This table summarizes results from docking studies on various quinazoline derivatives against different biological targets, illustrating the types of interactions and scoring ranges observed.

Mechanistic Pathway Modeling and Transition State Analysis

Computational chemistry, particularly DFT, can be used to model reaction mechanisms, providing a step-by-step understanding of how reactants are converted into products. researchgate.net This involves locating the structures of reactants, products, intermediates, and, most importantly, transition states (TS) on the potential energy surface. A transition state is the highest energy point along a reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

Studies have been conducted on the mechanistic pathways of quinazoline synthesis. For example, the radical cascade cyclization to form fused quinazolinones has been elucidated using DFT calculations. acs.org Another study investigated the cyclocondensation reaction between a substituted 2-aminobenzoate (B8764639) and formamide (B127407) to produce a quinazoline derivative, mapping out a four-step mechanism. researchgate.net These studies often use methods like Intrinsic Reaction Coordinate (IRC) calculations to confirm that a calculated transition state correctly connects the intended reactants and products. nih.gov

For the synthesis of this compound, a common route is the Niementowski quinazoline synthesis, involving the reaction of anthranilic acid with an appropriate amide or, in this case, N-acetylacetamide or a similar precursor. A computational study of this reaction would involve:

Modeling the initial condensation reaction to form an intermediate.

Calculating the energy barrier for the subsequent cyclization step, which involves the formation of the pyrimidine ring.

Locating the transition state for this ring-closing step.

Analyzing the geometry of the transition state to understand the key bond-forming and bond-breaking events.

DFT calculations have been used to investigate the mechanism of N-N bond cleavage in pyrazoles to form pyrimidines and indazoles to form quinazolines, supporting a fragmentation-cyclization sequence. acs.orguchicago.eduresearchgate.net Such studies provide fundamental insights into the feasibility of different reaction pathways and can guide the optimization of reaction conditions.

| Reaction Type | Computational Method | Key Findings from Mechanistic Studies |

|---|---|---|

| 1,3-Dipolar Cycloaddition for Quinazolinone Hybrids | DFT (B3LYP/cc-pVDZ) | Calculations explained the observed regioselectivity of the cycloaddition reaction. mdpi.comresearchgate.net |

| Cyclocondensation of 2-aminobenzoate and formamide | DFT (B3LYP/6-311++G(d,p)) | Predicted the most favorable reaction path and main product by analyzing activation energies. researchgate.net |

| Indazole to Quinazoline Ring Expansion | DFT (B3LYP-D3BJ) | Supported a mechanism involving ylide fragmentation followed by a concerted, asynchronous ring-closing substitution. acs.orguchicago.edu |

| Formation of N3-substituted Quinazoline-2,4-diones | DFT | Monitored the mechanistic route for a palladium-catalyzed reaction involving CO2. rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govufv.br A QSAR model is a mathematical equation that relates numerical descriptors of the molecule (representing physicochemical, topological, or electronic properties) to an activity endpoint, such as the half-maximal inhibitory concentration (IC₅₀).

Numerous QSAR studies have been performed on quinazoline derivatives for a wide range of biological activities, including anticancer, acs.orgnih.govnih.gov antimicrobial, nih.govresearchgate.net and anticonvulsant activities. ufv.br These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogues.

The typical workflow for a QSAR study involves:

Data Set Collection: A series of structurally related compounds with experimentally measured biological activity is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a model that correlates a subset of these descriptors with the observed activity. nih.gov

Validation: The model's statistical significance and predictive power are rigorously validated using techniques like leave-one-out cross-validation (q²) and prediction on an external test set (R²_pred). japsonline.com

While no specific QSAR model for this compound was found, many models for 2,4-disubstituted quinazolines exist. scholarsresearchlibrary.com For example, a 3D-QSAR study on C-2 and C-4 substituted quinazolines as anti-tubercular agents highlighted the importance of hydrogen bond donors/acceptors and steric/hydrophobic features for activity. scholarsresearchlibrary.com Another study on quinazoline derivatives as EGFR inhibitors developed a 2D-QSAR model with high predictive capability (R²_test = 0.941), identifying descriptors related to hydrophobicity and electronic properties as crucial for activity. acs.org

| Biological Activity | QSAR Model Type | Key Statistical Parameters | Important Descriptor Types |

|---|---|---|---|

| Anticancer (EGFR) | 2D-QSAR (MLR) | R² = 0.745, Q² = 0.669, R²_test = 0.941 acs.org | Hydrophobicity (LogP), Electronic (HOMO, LUMO), Topological (TPSA) acs.org |

| Anticancer (MCF-7) | GA-PLS | R² = 0.97 nih.gov | Constitutional, Functional, Charge Descriptors nih.gov |

| Anticonvulsant | GFA | R² = 0.899, Q² = 0.866, R²_pred = 0.740 ufv.br | Topological and Quantum Mechanical Descriptors ufv.br |

| Antimalarial | 3D-QSAR (kNN-MFA) | q² = 0.760, pred_r² = 0.710 researchgate.net | Electrostatic and Steric Field Descriptors researchgate.net |

| Anticancer (PI3K) | 2D-QSAR | q² = 0.605, R²_pred = 0.772 japsonline.com | Electronic (AM1_LUMO), Solvent Accessible Surface Area japsonline.com |

This table presents a selection of QSAR models developed for various quinazoline derivatives, showcasing the statistical robustness and the types of molecular properties that are often found to correlate with biological activity.

Emerging Research Directions and Broader Applications of 2,4 Dimethylquinazoline

Role in Chemical Ecology and Semiochemical Research

Chemical ecology is the study of chemically-mediated interactions between living organisms. Semiochemicals, or signaling chemicals, are pivotal in these interactions, influencing behaviors such as aggregation, mating, and foraging. mdpi.comnih.govnih.gov 2,4-Dimethylquinazoline has been identified as a key semiochemical in certain insect species, particularly in the context of aggregation behavior.

Aggregation Behavior in Insect Vectors (e.g., Triatoma infestans)

Triatoma infestans, a blood-sucking bug, is a primary vector of Chagas disease in South America. nih.govresearchgate.netresearchgate.net The aggregation of these insects, which facilitates mating and protection, is largely mediated by chemical cues found in their feces. plos.orgnih.gov Research has identified this compound as one of the nitrogenous compounds released from the feces of T. infestans. nih.govresearchgate.netresearchgate.net

Behavioral studies have demonstrated that while this compound alone may not elicit a significant attractive effect on all developmental stages of T. infestans, it plays a crucial role in combination with other compounds. nih.gov Specifically, a blend of 4-methylquinazoline (B149083) and this compound has been shown to be a potent attractant for fifth-instar nymphs and adult females. nih.govresearchgate.netresearchgate.net This synergistic effect highlights the complexity of insect chemical communication, where the presence and ratio of multiple compounds are often necessary for a specific behavioral response.

The identification of this compound as part of the aggregation pheromone blend for T. infestans opens avenues for the development of more effective monitoring and control strategies for this significant disease vector. researchgate.netresearchgate.net Baits containing synthetic versions of these aggregation pheromones could be used to lure insects into traps, providing a sensitive tool for early detection and population management. plos.org

| Organism | Behavioral Role of this compound | Key Findings | References |

| Triatoma infestans | Component of aggregation pheromone | Attracts fifth-instar nymphs and adult females in combination with 4-methylquinazoline. | nih.govresearchgate.netresearchgate.net |

| Triatoma pallidipennis | Potential arrestant compound | Detected in the chemical profile of feces and aggregated insects. | nih.gov |

Role as Endogenous Metabolites or Signaling Molecules

Beyond its role in insect communication, there is emerging evidence suggesting that quinazoline (B50416) derivatives, including this compound, may function as endogenous metabolites or signaling molecules in other biological systems. For instance, certain quinazolines have been identified in the volatile organic compound (VOC) profiles of microorganisms like Pseudomonas aeruginosa. researchgate.net The presence of this compound in such profiles could indicate its involvement in microbial communication or as a byproduct of specific metabolic pathways. researchgate.net Further research is needed to elucidate the precise biological functions of this compound in these contexts, which could reveal novel signaling pathways and metabolic processes.

Intermediates in the Synthesis of Complex Natural Products and Pharmaceuticals

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. scirp.orguniroma1.it This makes quinazoline derivatives, including this compound, valuable intermediates in the synthesis of a wide array of complex natural products and pharmaceuticals. mdpi.comresearchgate.netscirp.org

The chemical reactivity of the quinazoline ring system allows for various modifications, enabling the creation of diverse libraries of compounds for drug discovery. google.comgoogle.comresearchgate.net For example, the 2- and 4-positions of the quinazoline core are often targeted for substitution to modulate biological activity. researchgate.net Syntheses involving this compound or its precursors can lead to the development of novel therapeutic agents with potential applications in treating a range of diseases, including cancer, tuberculosis, and hypertension. scirp.orgresearchgate.netscirp.org The synthesis of quinazoline 3-oxides, which are valuable intermediates for creating other biologically important compounds, can also start from precursors related to this compound. mdpi.com

Exploration in Materials Science and Supramolecular Chemistry

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, well-organized structures. mdpi.comnih.govresearchgate.net The properties of this compound, such as its aromatic nature and potential for hydrogen bonding, make it an interesting building block for the construction of supramolecular assemblies. rsc.orgtaylorfrancis.com

Researchers are exploring the use of quinazoline derivatives in the development of novel materials with unique electronic, optical, or self-healing properties. The ability of these molecules to self-assemble into ordered structures could be harnessed to create functional materials for applications in electronics, sensing, and nanotechnology. rsc.orgtaylorfrancis.com The dynamic and reversible nature of non-covalent bonds in supramolecular systems allows for the creation of "smart" materials that can respond to external stimuli, a promising area of investigation for quinazoline-based structures. mdpi.comnih.gov

Environmental and Biodegradation Studies

While specific environmental and biodegradation studies on this compound are not extensively documented, the broader class of quinazoline-containing compounds is relevant in environmental contexts. For instance, some herbicides and pharmaceuticals containing quinazoline or related structures can enter the environment. nih.govklyuniv.ac.in Understanding the fate of such compounds, including their potential for biodegradation by soil microorganisms, is crucial for assessing their environmental impact. nih.govuni-hamburg.de Future research may focus on the microbial degradation pathways of this compound to determine its persistence and potential for bioremediation.

Development of Diagnostic Tools and Biomarkers

A biomarker is a measurable indicator of a biological state or condition. nih.govnih.gov The identification of this compound as a volatile organic compound (VOC) associated with specific microorganisms opens the door for its potential use as a diagnostic biomarker. researchgate.net For example, the detection of this compound in the breath or other bodily fluids could potentially signal the presence of a Pseudomonas aeruginosa infection. researchgate.net This approach offers a non-invasive method for disease diagnosis. mdpi.com

The development of sensitive analytical techniques, such as selected ion flow tube mass spectrometry (SIFT-MS), allows for the rapid detection of trace amounts of VOCs like this compound. researchgate.net Further validation and clinical studies are necessary to establish a definitive link between the presence of this compound and specific disease states, which could lead to the development of novel diagnostic tools. nih.govmdpi.com

Q & A